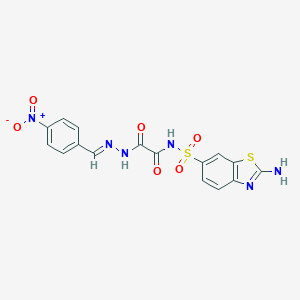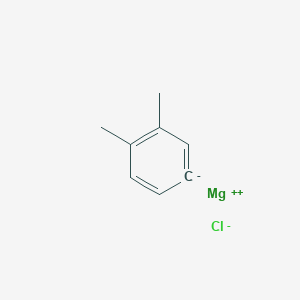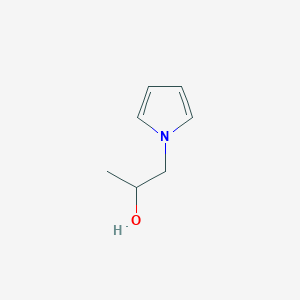
1-(1-Pyrrolyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Pyrrolyl)propan-2-ol, also known as PPOH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPOH is a chiral molecule that can be synthesized through different methods. In
Wirkmechanismus
1-(1-Pyrrolyl)propan-2-ol exerts its effects through various pathways, including the inhibition of cyclooxygenase (COX) enzymes, the modulation of cytokine production, and the regulation of cell signaling pathways. 1-(1-Pyrrolyl)propan-2-ol has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It also modulates the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the immune response. 1-(1-Pyrrolyl)propan-2-ol has also been shown to regulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-(1-Pyrrolyl)propan-2-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory effects. 1-(1-Pyrrolyl)propan-2-ol inhibits the production of prostaglandins, which are involved in inflammation and pain. It also modulates the production of cytokines, such as TNF-α and IL-6, which are involved in the immune response. 1-(1-Pyrrolyl)propan-2-ol has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to regulate cell signaling pathways, such as the MAPK pathway, which is involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Pyrrolyl)propan-2-ol has several advantages for lab experiments, including its high enantioselectivity, low toxicity, and ease of synthesis. However, 1-(1-Pyrrolyl)propan-2-ol also has limitations, including its low solubility in water and its instability under certain conditions. These limitations can make it challenging to use 1-(1-Pyrrolyl)propan-2-ol in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-Pyrrolyl)propan-2-ol, including the exploration of its potential use in treating diseases such as arthritis, asthma, and cancer. Further research is needed to fully understand the mechanism of action of 1-(1-Pyrrolyl)propan-2-ol and its effects on cell signaling pathways. Additionally, the development of new synthesis methods and the synthesis of 1-(1-Pyrrolyl)propan-2-ol derivatives could lead to the discovery of new applications for this compound in various fields.
Synthesemethoden
1-(1-Pyrrolyl)propan-2-ol can be synthesized through various methods, including the reaction of 1-pyrrolecarboxaldehyde with acetone in the presence of a base, the reduction of 1-(1-pyrrolyl)propan-2-one with sodium borohydride, and the reduction of 1-(1-pyrrolyl)propan-2-one with lithium aluminum hydride. The most commonly used method is the reaction of 1-pyrrolecarboxaldehyde with acetone in the presence of a base, which yields 1-(1-Pyrrolyl)propan-2-ol with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
1-(1-Pyrrolyl)propan-2-ol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(1-Pyrrolyl)propan-2-ol has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating diseases such as arthritis, asthma, and cancer. In agriculture, 1-(1-Pyrrolyl)propan-2-ol has been used as a plant growth regulator, enhancing the growth and yield of crops. In materials science, 1-(1-Pyrrolyl)propan-2-ol has been used as a chiral building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
104815-66-9 |
|---|---|
Produktname |
1-(1-Pyrrolyl)propan-2-ol |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-pyrrol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3 |
InChI-Schlüssel |
UJMFUOHZAQFYCK-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1)O |
Kanonische SMILES |
CC(CN1C=CC=C1)O |
Synonyme |
1H-Pyrrole-1-ethanol,alpha-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



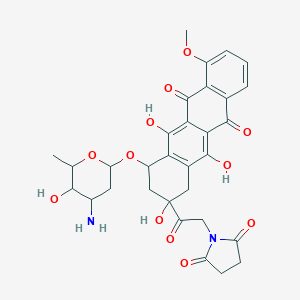
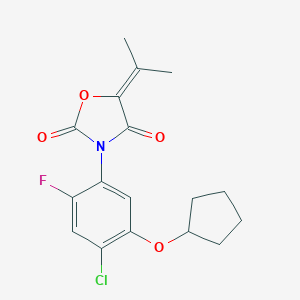
![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)
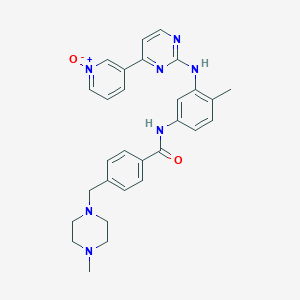
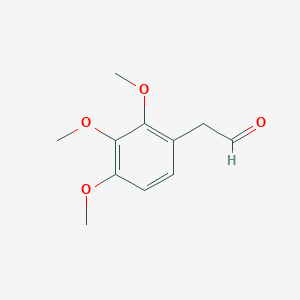

![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
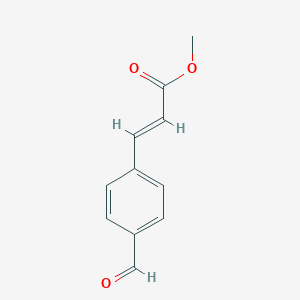
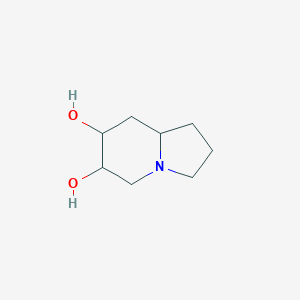

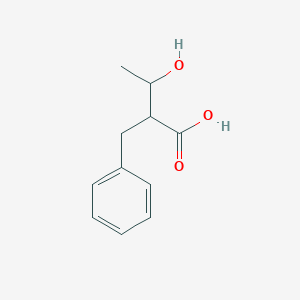
![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
